N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide
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Overview
Description
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide is a complex organic compound that features a bromothiophene moiety and a trimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 2-(2,3,6-trimethylphenoxy)acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, while the trimethylphenoxy group can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: This compound also contains a bromothiophene moiety and is used in organic electronics.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound with a bromothiophene group, used in various chemical reactions.
Uniqueness
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide is unique due to its combination of a bromothiophene moiety and a trimethylphenoxy group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]-2-(2,3,6-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-10-5-6-11(2)17(12(10)3)22-9-16(21)20-19-13(4)14-7-8-15(18)23-14/h5-8H,9H2,1-4H3,(H,20,21)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPGHIDBHWQOC-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NN=C(C)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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